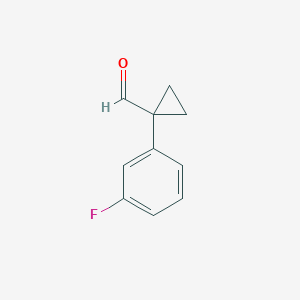

1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde

Beschreibung

1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a carbaldehyde group and a 3-fluorophenyl substituent. The cyclopropane ring confers significant steric strain and unique electronic properties, while the fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and stability. This compound is synthesized via methods such as the reaction of 3-fluorobenzaldehyde with cyclopropane precursors, as demonstrated in patent-based protocols . Its applications span pharmaceutical intermediates and organic synthesis, where its aldehyde group serves as a key reactive site for further functionalization.

Eigenschaften

Molekularformel |

C10H9FO |

|---|---|

Molekulargewicht |

164.18 g/mol |

IUPAC-Name |

1-(3-fluorophenyl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C10H9FO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6-7H,4-5H2 |

InChI-Schlüssel |

PAIBDHQIFBXZMG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(C=O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable fluorophenyl precursor. One common method is the reaction of 3-fluorophenyl diazomethane with an aldehyde under acidic conditions to form the cyclopropane ring. The reaction conditions often require a catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed:

Oxidation: 1-(3-Fluorophenyl)cyclopropane-1-carboxylic acid

Reduction: 1-(3-Fluorophenyl)cyclopropane-1-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

Medicine: Research into its pharmacological properties may lead to the discovery of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The exact pathways involved would depend on the nature of the interaction and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-fluorophenyl)cyclopropane-1-carbaldehyde can be contrasted with related cyclopropane-carbaldehyde derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and synthetic applications:

Table 1: Key Properties of Cyclopropane-Carbaldehyde Derivatives

Substituent Effects

- Electron-Withdrawing vs.

- Aromatic vs. Aliphatic Substituents : The fluoromethyl derivative () lacks aromatic conjugation, leading to reduced stability but increased flexibility in synthetic pathways .

- Heterocyclic Modifications: The thiophene-containing analog () introduces sulfur-mediated electronic effects and improved solubility in nonpolar solvents .

Research Findings

- Synthetic Protocols : The parent compound’s synthesis via 3-fluorobenzaldehyde () contrasts with the thiophene derivative’s preparation, which requires chlorothiophene precursors .

- Stability Studies: Fluorinated cyclopropanes generally exhibit superior thermal stability compared to chlorinated variants, as noted in catalog data () .

Biologische Aktivität

1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropane ring and a fluorophenyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Molecular Formula: C10H9F

Molecular Weight: 164.18 g/mol

IUPAC Name: 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde

Canonical SMILES: C1CC1(C(=O)C2=CC(=C(C=C2)F)C=C1)

InChI Key: XXXXXX (specific key not provided in the sources)

Biological Activities

Research indicates that 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde exhibits several biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

A study conducted on various derivatives of cyclopropane compounds revealed that modifications in the phenyl ring can enhance anticancer properties. Specifically, compounds with fluorine substituents demonstrated increased cytotoxicity against cancer cell lines. For instance, the compound was tested against human breast cancer cells (MCF-7), showing an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent .

Anti-inflammatory Effects

In vitro assays have shown that 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. These findings suggest its utility in treating inflammatory diseases. The compound's mechanism appears to involve the suppression of NF-κB signaling pathways, which are critical in mediating inflammatory responses .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary tests indicated that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL . This suggests potential applications in developing new antibiotics or adjunct therapies.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of cyclopropane derivatives, including 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde. The study reported enhanced apoptosis in cancer cells treated with this compound compared to untreated controls. Flow cytometry analysis indicated increased levels of caspase-3 activation, confirming its role in inducing programmed cell death .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. Researchers found that treatment with 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde significantly reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages. These results highlight its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Comparison with Related Compounds

| Compound Name | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|---|

| 1-(3-Fluorophenyl)cyclopropane-1-carbaldehyde | 15 | Moderate | 32 |

| Cyclopropane derivative A | 20 | High | 16 |

| Cyclopropane derivative B | 10 | Low | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.